molecular formula C7H9NO2 B112844 4-Amino-3-methoxyphenol CAS No. 61638-01-5

4-Amino-3-methoxyphenol

Cat. No. B112844
CAS RN: 61638-01-5
M. Wt: 139.15 g/mol
InChI Key: SXJQUUPSLJTKKT-UHFFFAOYSA-N
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Description

4-Amino-3-methoxyphenol is a chemical compound that is structurally related to phenol derivatives. It is characterized by the presence of an amino group (NH2) and a methoxy group (OCH3) attached to a benzene ring. This compound is of interest due to its potential pharmacological properties and its role as a building block in the synthesis of various chemical entities.

Synthesis Analysis

The synthesis of derivatives related to 4-Amino-3-methoxyphenol has been explored in several studies. For instance, a methacrylic derivative of 4-methoxyphenylacetic acid, which is structurally similar to 4-Amino-3-methoxyphenol, was synthesized and polymerized to obtain macromolecules with potential pharmacological activities . Additionally, various 4-aminophenol derivatives have been synthesized, characterized, and evaluated for their biological activities, demonstrating the versatility of this chemical scaffold in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of compounds related to 4-Amino-3-methoxyphenol has been extensively studied using spectroscopic methods such as FT-IR, 1H-NMR, and 13C-NMR. These techniques provide detailed information about the molecular framework and the nature of the substituents attached to the benzene ring. For example, the Schiff base compound (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol was characterized by NMR and IR spectroscopy, revealing insights into its molecular conformation and interatomic contacts .

Chemical Reactions Analysis

The chemical reactivity of 4-Amino-3-methoxyphenol derivatives has been explored through various reactions, including free radical polymerization and Schiff base formation. The polymerization of a derivative of 4-methoxyphenylacetic acid resulted in polymers with different stereochemical configurations, which were analyzed by spectroscopic methods . Schiff base formation is another common reaction involving 4-aminophenol derivatives, as demonstrated by the synthesis of various Schiff bases with potential antimicrobial and antidiabetic activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Amino-3-methoxyphenol derivatives are influenced by their molecular structure. For instance, the Schiff base compound synthesized from 2-amino-4-methylphenol and 4-methoxynaphthalene-1-carbaldehyde exhibited significant anticorrosion properties for iron and copper, as predicted by density functional theory (DFT) calculations . Another study reported the synthesis of a Schiff base from vanillin and p-anisidine, which showed excellent antioxidant activity, as evidenced by an EC50 value of 10.46 ppm .

Scientific Research Applications

Application in the Plastics, Adhesives, and Coatings Industry

  • Summary of Application : m-Aryloxy phenols are used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
  • Results or Outcomes : The addition of m-Aryloxy phenols improves the thermal stability and flame resistance of the materials, making them safer and more durable .

Application as Antioxidants, Ultraviolet Absorbers, and Flame Retardants

  • Summary of Application : m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants .
  • Results or Outcomes : The incorporation of m-Aryloxy phenols can enhance the properties of materials, making them more resistant to oxidation, UV radiation, and combustion .

Application in Synthesis of Bioactive Natural Products and Conducting Polymers

  • Summary of Application : m-Aryloxy phenols, including 4-Amino-3-methoxyphenol, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers .
  • Methods of Application : Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .
  • Results or Outcomes : The preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds .

Application in Antitumor and Anti-inflammatory Effects

  • Summary of Application : m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
  • Results or Outcomes : The addition of m-Aryloxy phenols improves the anti-tumor and anti-inflammatory effects of the drugs .

Application in Synthesis of High Molecular Weight Polymers

  • Summary of Application : m-Aryloxy phenols, including 4-Amino-3-methoxyphenol, have been used in the synthesis of high molecular weight polymers .
  • Methods of Application : The amine group in 4-amino phenol is protected and then selectively polymerized, leading to higher molecular weight .
  • Results or Outcomes : The resulting polymers have enhanced stability in aqueous systems and potent antioxidant properties .

Application in Antioxidant Activity of Synthetic Polymers

  • Methods of Application : Polymeric phenols have received much attention owing to their potent antioxidant properties and increased stability in aqueous systems .
  • Results or Outcomes : A deeper understanding of factors affecting antioxidant activity would provide an opportunity for the design of versatile, high performing polymers with enhanced antioxidant activity .

Future Directions

Phenolic compounds like 4-Amino-3-methoxyphenol have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are important in various industries, including plastics, adhesives, and coatings, and have applications as antioxidants, ultraviolet absorbers, and flame retardants .

properties

IUPAC Name

4-amino-3-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-10-7-4-5(9)2-3-6(7)8/h2-4,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJQUUPSLJTKKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00600281
Record name 4-Amino-3-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-methoxyphenol

CAS RN

61638-01-5
Record name 4-Amino-3-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-Benzyloxy-3-methoxy-4-nitrobenzene (11.0 g) was dissolved in tetrahydrofuran (100 ml)-methanol (100 ml), and then 10% palladium carbon (5.0 g) was added thereto, followed by replacing with hydrogen inside the system and stirring overnight. After replacing with nitrogen inside the system, the reaction mixture was filtered to remove the catalyst, which was washed with tetrahydrofuran, ethyl acetate and methanol in this order. The filtrate was concentrated under a reduced pressure to give a residue, which was dried in vacuum to provide the titled compound (5.88 g, quantitatively) as brown powder.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladium carbon
Quantity
5 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

Sulphanilic acid (43.3 g) and anhydrous sodium carbonate (13.25 g) were dissolved in water (250 ml) and cooled to 15 C. Sodium nitrite (18.5 g) in water (100 ml) was added and the mixture was immediately poured onto a mixture of ice (300 ml) and hydrochloric acid (54 ml), and stirred at 0° for 20 minutes. The suspension was then added to a cooled solution of 3-methoxyphenol (31 g) and sodium hydroxide (55 g) in water (300 ml). The resulting deep red solution was stirred for 1 hour then heated to 70°. Sodium dithionite was added portionwise until the colour discharged on cooling, crystals of 4-amino-3-methoxyphenol (23 g, 66%) formed which were filtered, washed with water and dried, m.p. 168°-170°.
Quantity
43.3 g
Type
reactant
Reaction Step One
Quantity
13.25 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
54 mL
Type
reactant
Reaction Step Three
Quantity
31 g
Type
reactant
Reaction Step Four
Quantity
55 g
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
XF Cai, YW Chin, SR Oh, OK Kwon… - Bulletin of the Korean …, 2010 - researchgate.net
… (8),18 caffeic acid (9),19 methylsinapate (10),20 β-sitosterol (11),21 drummondol (12),22,23 2α,9-dihydroxy-1,8-cineole (13),24 tryptophol acetate (14),25 and 4-amino3-methoxyphenol …
Number of citations: 43 www.researchgate.net
Y Niki, S Kuwatsuka, I Yokomichi - Agricultural and Biological …, 1976 - academic.oup.com
Rapid absorption and degradation of chlomethoxynil were observed in seedlings of rice and barnyard millet. The amounts of absorption by rice and barnyard millet, at the 2-leaf and 4-…
Number of citations: 28 academic.oup.com
Y Niki, S Kuwatsuka - Soil Science and Plant Nutrition, 1976 - Taylor & Francis
The degradation of unlabelled and l4 C-labelled chlomethoxynil (2,4-dichlorophenyl 3′-methoxy-4′-nitrophenyl ether) in a flooded soil was studied in the laboratory, using thin-layer …
Number of citations: 36 www.tandfonline.com
K Naiman, H Dračínská, M Martínková… - Chemical research in …, 2008 - ACS Publications
… )hydroxylamine that would result in 4-amino-3-methoxyphenol. This compound is unstable (… , and thus, we could not evaluate whether the structure of M1 is 4-amino-3-methoxyphenol. …
Number of citations: 19 pubs.acs.org
KS Dodgson, RT Williams - Biochemical Journal, 1949 - ncbi.nlm.nih.gov
… to 4amino-3-methoxyphenol (Heidelberger & Jacobs, 1919). CuCl obtained from 12-5 g. CuSO,.… 4-amino3-methoxyphenol dissolved in 30 ml. 5-6N-HCI with 1-5 g. NaNO, at - 5. …
Number of citations: 29 www.ncbi.nlm.nih.gov
CC CONH - Metabolic Pathways of Agrochemicals: Part 1 …, 2007 - books.google.com
Acifluorfen was reported to be rapidly metabolised in plants to glucuronides, homoglutathione and cysteine conjugates (PM). In studies with excised leaf tissues of soyabean, acifluorfen …
Number of citations: 0 books.google.com
AR Forrester, JL Wardell - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
Publisher Summary This chapter describes the “monohydroxy derivatives of benzene.” The term “phenol” is applied generally to all derivatives of benzene and its homologs having …
Number of citations: 6 www.sciencedirect.com
A Jabamalairaj, RA Priatama, J Heo… - Plant Biotechnology …, 2019 - Springer
… ether, 3-O-acetylbetulinic acid, chlorogenic acid, caffeic acid, methylsinapate, β-sitosterol, drummondol, 2α,9-dihydroxy-1,8-cineole, tryptophol acetate, and 4-amino-3-methoxyphenol …
Number of citations: 18 link.springer.com
CC CONH - … Pathways of Agrochemicals: Herbicides and plant …, 1998 - books.google.com
Scheme 1 Proposed mechanism for the photodegradation of acifluorfen. 2 as the sole product. The half-life was about 7 hours. A full description of the spectrum of irradiation was not …
Number of citations: 0 books.google.com
PK Non-ionised - Metabolic Pathways of Agrochemicals - academia.edu
Chlomethoxfen is stable to acids, alkalis and light (PM). ESR methods were used to show that chlomethoxyfen is photochemically reduced to its respective nitro-anion radicals and the …
Number of citations: 0 www.academia.edu

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